molecular formula C11H23ClN2O2 B11864449 tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride

Cat. No.: B11864449
M. Wt: 250.76 g/mol
InChI Key: TWALJKZSNHQOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride (CAS 1523541-79-8) is a piperazine derivative widely used in pharmaceutical and organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group and a hydrochloride salt, enhancing its stability and solubility. It is commercially available at 98+% purity, with a molecular formula of C₁₁H₂₃ClN₂O₂ and a molecular weight of 250.77 g/mol . Its logP value of 2.67 indicates moderate lipophilicity, suggesting balanced solubility and membrane permeability for drug development applications . Priced at $26 per gram, it is typically in stock, reflecting robust production and demand .

Properties

IUPAC Name

tert-butyl 2,5-dimethylpiperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWALJKZSNHQOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Batch Synthesis

In batch synthesis, the reaction proceeds via nucleophilic substitution between 2,5-dimethylpiperazine and tert-butyl chloroformate (Boc-Cl) under basic conditions. The general pathway is as follows:

  • Deprotonation : 2,5-dimethylpiperazine is treated with a base such as sodium hydroxide or triethylamine to deprotonate the secondary amine.

  • Acylation : Boc-Cl is introduced, leading to the formation of tert-butyl 2,5-dimethylpiperazine-1-carboxylate.

  • Salt Formation : The free base is reacted with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Parameters :

  • Temperature : 0–5°C to minimize side reactions.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Yield : 60–75% after purification via recrystallization.

A notable challenge in batch synthesis is diastereomer formation due to the stereogenic centers at positions 2 and 5 of the piperazine ring. For instance, the (2S,5S)-isomer (CAS 1238951-37-5) requires chiral resolution techniques, which complicates scalability.

Continuous Flow Reactor Approach

Industrial applications favor continuous flow reactors for enhanced reproducibility and yield. This method involves:

  • Mixing Modules : Precise control of reagent stoichiometry.

  • Temperature Zones : Maintained at 10–15°C for optimal acylation.

  • In-line Quenching : Immediate neutralization of excess Boc-Cl.

Advantages Over Batch Synthesis :

  • Higher Throughput : 85–90% conversion in 2–3 minutes.

  • Reduced Side Products : Minimized epimerization and over-alkylation.

Reaction Optimization

Solvent Effects

Solvent choice critically impacts reaction efficiency and diastereoselectivity. Data from analogous piperazine syntheses reveal the following trends:

SolventConversion (%)Diastereomeric Excess (d.e., %)
Methanol9483
THF5251
Ethanol7342
DCE1514

Methanol outperforms other solvents due to its polar protic nature, which stabilizes transition states during acylation. However, THF is preferred for temperature-sensitive reactions.

Catalytic Systems

Rhodium-based catalysts, such as [Rh(S-Et-BoPhoz)(COD)]OTf , enhance stereochemical control in asymmetric syntheses. For example:

LigandSolventConversion (%)d.e. (%)Configuration
(S-Et-BoPhoz)MeOH94832R,3S
(R-Et-BoPhoz)MeOH95452R,3S
(S-PCyCo-BoPhoz)EtOH99342S,3S

These catalysts enable >90% enantiomeric excess (e.e.) in optimized conditions, though their cost limits industrial use.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via anti-solvent crystallization using ethyl acetate or diethyl ether. Key parameters:

  • Solvent Ratio : 1:3 (product:anti-solvent).

  • Purity : >98% by HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.45 (s, 9H, Boc), 2.30–2.50 (m, 6H, CH₃), 3.60–3.80 (m, 4H, piperazine).

  • ESI-MS : [M+H]⁺ = 251.2 (calc. 250.77).

Industrial Scale-Up Considerations

Large-scale production employs continuous flow systems with integrated purification modules. A representative workflow includes:

  • Reagent Mixing : 2,5-dimethylpiperazine and Boc-Cl in DCM.

  • Flow Reactor : Residence time = 5 minutes at 10°C.

  • Salt Formation : In-line HCl gas bubbling.

  • Crystallization : Continuous anti-solvent addition.

Productivity : 50–100 kg/day with 92% yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on the context. The pathways involved include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to three analogs:

1-Boc-2-tert-Butylpiperazine hydrochloride (CAS 1381947-73-4): Features a tert-butyl substituent at the 2-position instead of methyl. This bulkier group may hinder steric accessibility in reactions. Priced at $217 per 100mg (95% purity), its higher cost suggests synthetic complexity or niche demand .

Ethyl piperazine-2-carboxylate dihydrochloride (CAS 129798-91-0): Contains an ethyl ester group at the 2-position. Priced at $98 per 5g (97% purity), it is more cost-effective for large-scale applications .

Stereochemical Variants

The compound’s stereochemistry significantly impacts its applications:

  • (2R,5S)-isomer (CAS 309915-46-6): Highlighted by a supplier as a distinct stereoisomer, though physical property data are unavailable .
  • (2S,5R)-isomer : Shares the same molecular formula (C₁₁H₂₃ClN₂O₂) and logP (2.67) as the target compound, but spatial arrangement may alter receptor binding or metabolic stability .

Commercial Availability and Pricing

The hydrochloride form of the target compound has only two suppliers, whereas its non-salt counterpart (tert-Butyl 2,5-dimethylpiperazine-1-carboxylate) has eight suppliers, reflecting higher demand for the neutral form in certain syntheses . Discontinuation of the (3S,5S)-stereoisomer underscores the target compound’s relative stability in the market .

Comparative Data Table

Compound Name CAS Number Molecular Formula Purity Price (per 1g equivalent) Availability logP
tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride 1523541-79-8 C₁₁H₂₃ClN₂O₂ 98%+ $26 In stock 2.67
1-Boc-2-tert-Butylpiperazine hydrochloride 1381947-73-4 C₁₃H₂₇ClN₂O₂ 95% $2,170 In stock N/A
Ethyl piperazine-2-carboxylate dihydrochloride 129798-91-0 C₇H₁₆Cl₂N₂O₂ 97% $19.6 In stock N/A
(2S,5R)-isomer N/A C₁₁H₂₃ClN₂O₂ N/A N/A Available 2.67

Key Research Findings

  • Stereochemical Sensitivity : The (2S,5R)-isomer and target compound share identical physicochemical properties but may diverge in biological activity due to spatial orientation .
  • Cost Drivers : The 1-Boc-2-tert-Butylpiperazine hydrochloride’s high price correlates with its complex synthesis or specialized demand .
  • Market Dynamics : Discontinuation of the (3S,5S)-isomer contrasts with the target compound’s availability, highlighting its preferred role in workflows .

Q & A

Q. What are the key considerations for synthesizing tert-butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride?

The synthesis typically involves introducing tert-butyl and methyl groups to a piperazine backbone under controlled conditions. A common approach includes:

  • Step 1 : Reacting 2,5-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at room temperature to form the Boc-protected intermediate .
  • Step 2 : Acidic hydrolysis (e.g., HCl in dioxane) to yield the hydrochloride salt, enhancing solubility and crystallinity .
    Critical Parameters :
ParameterOptimal ConditionPurpose
Temperature20–25°CAvoid side reactions
SolventDCM or THFEnhance Boc-group stability
Reaction Time12–24 hoursEnsure complete protection
Validation : Monitor reaction progress via TLC or LC-MS (e.g., m/z 215.10 for Boc-protected intermediate) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture .
  • Hazard Mitigation :
    • Use PPE (gloves, goggles) to prevent skin/eye contact (H315, H319) .
    • Avoid inhalation (H335) by working in a fume hood .
  • Emergency Protocols : For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Confirm stereochemistry and substitution patterns. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bonds (if deprotected) .
  • LC-MS : Verify molecular weight (e.g., [M+H]⁺ = 215.10 for Boc-protected intermediate) .

Advanced Research Questions

Q. How can stereochemical purity of the 2,5-dimethylpiperazine core be ensured during synthesis?

  • Chiral Resolution : Use chiral HPLC with columns like Chiralpak IA/IB and hexane:isopropanol mobile phases .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration .
  • Contradiction Analysis : Discrepancies in optical rotation vs. NMR data may indicate racemization; repeat synthesis under stricter temperature control .

Q. What strategies optimize yield in large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve Boc-group stability over DCM in prolonged reactions .

  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc protection .

  • Scalability :

    IssueSolution
    Exothermic reactionsUse jacketed reactors with cooling
    Impurity formationRecrystallize from ethanol/water mixtures

Q. How does the hydrochloride salt form influence pharmacokinetic studies?

  • Solubility : The HCl salt improves aqueous solubility (critical for in vitro assays) but may alter logP values. Compare free base vs. salt solubility in PBS (pH 7.4) .
  • Bioavailability : Salt formation enhances dissolution rates, impacting absorption in preclinical models .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hygroscopicity and salt dissociation .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs) .
  • MD Simulations : GROMACS simulations (30 ns) assess stability of ligand-target complexes in physiological conditions .
  • ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2) and cytochrome P450 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.